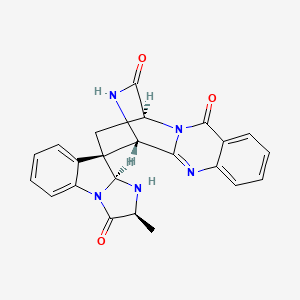

Lapatin A

Description

Significance of Fungal Metabolites in Drug Discovery Research

Fungi represent a cornerstone in the history of drug discovery, yielding some of the most impactful pharmaceuticals known today. Their metabolic versatility allows for the production of a vast array of secondary metabolites, many of which possess unique chemical structures and potent biological activities. Historically, fungal-derived compounds have played a pivotal role in treating chronic diseases, saving millions of lives and expanding the scope of medical possibilities mdpi.com.

Key contributions from fungal metabolites to the pharmaceutical industry include:

Antibiotics: Penicillin and cephalosporins, discovered from Penicillium notatum and Cephalosporium acremonium respectively, revolutionized the treatment of bacterial infections mdpi.commdpi.commdpi.com.

Immunosuppressants: Cyclosporine A and mycophenolic acid have been crucial in organ transplantation and autoimmune disease management mdpi.commdpi.comfrontiersin.org.

Statins: Lovastatin, isolated from Aspergillus terreus and Penicillium citrinum, is a prime example of a cholesterol-lowering agent derived from fungi mdpi.comfrontiersin.org.

Beyond these well-established examples, fungal secondary metabolites exhibit a wide spectrum of biological activities, including antifungal, antiviral, antitumor, anti-inflammatory, and antiparasitic properties mdpi.comresearchgate.netoatext.comnih.gov. Their distinct structural and biological diversity, compared to compounds from plants and animals, makes them invaluable in the ongoing search for new therapeutic agents researchgate.net. The ease of accessibility and amenability to genetic manipulation further enhance their appeal in drug discovery pipelines researchgate.net. Modern advancements in genomics, metabolomics, and bioinformatics continue to unveil the vast biosynthetic potential of fungi, opening new avenues for the identification and development of novel drug leads mdpi.comoatext.com.

Table 1: Examples of Fungal-Derived Drugs and Their Therapeutic Applications

| Compound Name | Source Organism | Therapeutic Application |

| Penicillin | Penicillium notatum | Antibiotic (antibacterial) |

| Cephalosporins | Cephalosporium acremonium | Antibiotic (antibacterial) |

| Mycophenolic acid | Penicillium brevicompactum | Immunosuppressant |

| Cyclosporine A | Fungi | Immunosuppressant, antiviral |

| Lovastatin | Aspergillus terreus | Cholesterol-lowering (statin) |

| Griseofulvin | Fungi | Antifungal |

| Fusidic acid | Fungi | Antibiotic |

| Echinocandins | Fungi | Antifungal |

Overview of the Spiroquinazoline (B1250128) Alkaloid Family: Structural Diversity and Biosynthetic Origins

The spiroquinazoline alkaloid family constitutes a fascinating group of natural products characterized by their intricate and often unprecedented carbon skeletons sci-hub.se. These compounds are a subclass of quinazoline (B50416) alkaloids, which are nitrogen-containing heterocyclic compounds with diverse bioactivities nih.govresearchgate.net. Spiroquinazoline alkaloids are primarily produced by various fungal species, notably from the genera Penicillium, Aspergillus, and Eupenicillium sci-hub.sesemanticscholar.orgresearchgate.netnpatlas.orgresearchgate.net.

The defining structural feature of this family is a spiro-fused quinazoline-containing indole (B1671886) alkaloid core researchgate.netmdpi.com. Members of this family include spiroquinazoline itself, isolated from Aspergillus flavipes, as well as alantrypinone (B1248235), serantrypinone, lapatin B, and quinadoline B nih.govresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net. The structural diversity within the spiroquinazoline alkaloids often arises from variations in the amino acid residues incorporated into their biosynthesis, which typically involves the cyclization of amino acid precursors researchgate.netmdpi.comoup.com. For instance, some spiroquinazoline alkaloids are believed to feature an amino acid bridge connecting C-14 to the oxindole (B195798) nitrogen within their complex scaffold researchgate.net.

Table 2: Representative Spiroquinazoline Alkaloids and Their Fungal Sources

| Compound Name | Fungal Source (Examples) | Key Structural Feature (General) |

| Spiroquinazoline | Aspergillus flavipes | Spiro-fused quinazoline-indole |

| Alantrypinone | Aspergillus terreus, Penicillium spp. | Spiro-fused quinazoline-indole |

| Serantrypinone | Aspergillus terreus, Penicillium thymicola | Spiro-fused quinazoline-indole |

| Lapatin B | Penicillium lapatayae | Spiro-fused quinazoline-indole |

| Quinadoline B | Aspergillus sp. | Spiro-fused quinazoline-indole |

| Alanditrypinone | Eupenicillium sp. | Spiro-fused quinazoline-indole |

| Alantryphenone | Eupenicillium sp. | Spiro-fused quinazoline-indole |

| Alantrypinene | Eupenicillium sp. | Spiro-fused quinazoline-indole |

| Alantryleunone | Eupenicillium sp. | Spiro-fused quinazoline-indole |

Historical Context of Lapatin A within Natural Product Isolation

This compound, a member of the spiroquinazoline alkaloid family, was isolated from extracts of the fungus Penicillium lapatayae semanticscholar.org. Its discovery and structural elucidation represent a significant step in understanding the chemical diversity produced by this fungal genus. The structure of this compound (often referred to as compound 2 in early literature) was reported by Larsen and co-workers, appearing more than a decade after the initial isolation of spiroquinazoline semanticscholar.org.

The isolation process for this compound was facilitated by a systematic approach that involved the automated comparison of UV spectra with those of known compounds. This dereplication strategy proved effective, as the UV spectrum of this compound showed a strong match with that of spiroquinazoline, suggesting a structural relationship semanticscholar.org. Further characterization utilized advanced analytical techniques of the time. Liquid chromatography-mass spectrometry (LC-MS) was employed to determine the molecular formula of this compound, providing crucial information about its elemental composition semanticscholar.org. Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy served as the primary tool for establishing the full planar structure and relative stereochemistry of the compound semanticscholar.org.

Concurrently with this compound, its congener, Lapatin B, was also isolated from the same fungal source, Penicillium lapatayae semanticscholar.org. The structural assignment of Lapatin B was similarly based on spectroscopic data, primarily NMR. The absolute configuration of this compound was later determined through analysis of its Circular Dichroism (CD) spectrum and subsequently confirmed by total synthesis, solidifying its precise three-dimensional arrangement semanticscholar.org. This historical isolation highlights the iterative nature of natural product chemistry, where initial discoveries pave the way for the identification and characterization of related, often more complex, compounds.

Structure

3D Structure

Properties

Molecular Formula |

C23H19N5O3 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

(1S,2'S,3'aS,12S,16S)-2'-methylspiro[2,10,13-triazatetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,10-tetraene-16,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,14-trione |

InChI |

InChI=1S/C23H19N5O3/c1-11-20(30)28-15-9-5-3-7-13(15)23(22(28)24-11)10-16-19(29)26-17(23)18-25-14-8-4-2-6-12(14)21(31)27(16)18/h2-9,11,16-17,22,24H,10H2,1H3,(H,26,29)/t11-,16-,17+,22-,23-/m0/s1 |

InChI Key |

WBCINSMUFGLFNX-ZRKQHDJMSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@H](N1)[C@@]3(C[C@H]4C(=O)N[C@@H]3C5=NC6=CC=CC=C6C(=O)N45)C7=CC=CC=C72 |

Canonical SMILES |

CC1C(=O)N2C(N1)C3(CC4C(=O)NC3C5=NC6=CC=CC=C6C(=O)N45)C7=CC=CC=C72 |

Synonyms |

lapatin A |

Origin of Product |

United States |

Isolation and Source Organisms of Lapatin a

Discovery and Initial Characterization from Penicillium lapatayae

Lapatin A was first identified as a secondary metabolite produced by the fungus Penicillium lapatayae. The initial characterization of this spiro-quinazoline compound was established through analytical studies of the fungal extract. While the specific details of the initial discovery and the full spectroscopic characterization are not extensively documented in widely available literature, its identity as a product of P. lapatayae is confirmed in chemical databases such as PubChem.

Subsequent Isolation from Other Fungal Species (e.g., Penicillium adametzioides AS-53 from marine sources)

Following its initial discovery, this compound has also been identified as a metabolite of another fungal species, Penicillium adametzioides. This finding expands the known fungal sources of this particular compound. Research has indicated the production of this compound by this species, alongside other secondary metabolites. The isolation of this compound from P. adametzioides underscores the metabolic diversity within the Penicillium genus and suggests that the biosynthetic pathways for this compound may be present in multiple related species.

Cultivation and Fermentation Methodologies for this compound Production

The production of this compound, like many fungal secondary metabolites, is achieved through controlled cultivation and fermentation of the source organism. While specific protocols optimized for this compound are not detailed in the literature, general methodologies for inducing secondary metabolism in Penicillium species are applicable.

Fungal strains are typically grown in submerged bioreactor batch cultivations. nih.gov The choice of culture medium is critical and can significantly influence the production of secondary metabolites. nih.gov Media are often designed to provide essential nutrients while also inducing a degree of stress, as secondary metabolite production is often triggered when primary growth slows.

Key Fermentation Parameters:

| Parameter | Typical Range/Condition | Rationale |

| Temperature | 20-28°C | Optimal growth and enzyme activity for many mesophilic Penicillium species. |

| pH | 4.0 - 7.0 | Maintained to support fungal growth and product stability. |

| Aeration | Provided via sparging and agitation | Essential for the growth of these aerobic fungi. |

| Carbon Source | Glucose, sucrose, lactose, etc. | Provides energy for fungal growth and biosynthesis. |

| Nitrogen Source | Peptone, yeast extract, ammonium (B1175870) salts, etc. | Essential for the synthesis of amino acids, proteins, and enzymes. |

The fermentation process is typically carried out over several days, during which the fungal biomass increases, followed by the production of secondary metabolites like this compound. Extraction and purification of the target compound from the fermentation broth are then performed using chromatographic techniques. The "one strain many compounds" (OSMAC) approach, which involves varying cultivation parameters such as media composition, temperature, and aeration, can be employed to optimize the yield of this compound.

Structural Elucidation of Lapatin a

Spectroscopic Methodologies for Structural Determination

The definitive structural determination of Lapatin A relied heavily on a suite of spectroscopic methods, each providing crucial insights into its molecular connectivity and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy served as the cornerstone for elucidating the planar structure and relative stereochemistry of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were indispensable in establishing the connectivity of atoms within the molecule. semanticscholar.orgnih.govacs.org

Key 2D NMR experiments employed included:

Correlation Spectroscopy (COSY): Used to identify proton-proton spin systems, revealing adjacent protons and thus establishing the connectivity of various fragments within the molecule. semanticscholar.org

Heteronuclear Multiple Quantum Coherence (HMQC) / Heteronuclear Single Quantum Coherence (HSQC): These experiments correlated proton signals with their directly attached carbon atoms, aiding in the assignment of CH, CH2, and CH3 groups. semanticscholar.org

Heteronuclear Multiple Bond Correlation (HMBC): Crucial for establishing long-range correlations between protons and carbons separated by two or three bonds. For instance, HMBC correlations from H-2 to C-1, C-3, C-12, C-13, and C-20 were instrumental in confirming the structural framework. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY) / nOe experiments: These experiments were vital for determining the spatial proximity of protons, which is critical for assigning relative stereochemistry. semanticscholar.org

The comprehensive analysis of these NMR data allowed researchers to piece together the complex spiroquinazoline (B1250128) skeleton of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) played a pivotal role in determining the precise molecular formula of this compound. Initial LC-MS analysis provided the molecular formula, which was subsequently confirmed by HRESIMS. semanticscholar.org The accurate mass measurement obtained from HRESIMS allowed for the unambiguous assignment of its elemental composition, C23H19N5O3. nih.govmetabolomicsworkbench.orgnpatlas.org This technique is essential for compounds like this compound, where complex structures necessitate highly accurate mass data to differentiate between possible isomeric forms.

Ultraviolet (UV) Spectroscopy for Structural Fingerprinting

Ultraviolet (UV) spectroscopy was utilized early in the discovery process for this compound, particularly for its initial tracking and comparison with known compounds. semanticscholar.orgnih.govacs.org The UV spectrum of this compound showed a strong resemblance to that of spiroquinazoline, a structurally related compound, suggesting the presence of similar chromophoric systems. semanticscholar.org UV spectra typically exhibit characteristic absorption peaks for specific functional groups and conjugated systems, such as the quinazoline (B50416) ring system present in this compound. For instance, related spiroquinazoline alkaloids have shown UV absorption maxima around 216 nm, characteristic of the quinazoline moiety. mdpi.com

Table 1: Summary of Spectroscopic Data for this compound Elucidation

| Spectroscopic Method | Key Information Provided | Contribution to Structure Elucidation |

| NMR Spectroscopy | Proton-proton connectivity, proton-carbon connectivity (direct and long-range), spatial proximity of protons. | Established planar structure and relative stereochemistry. semanticscholar.orgnih.govacs.org |

| HRESIMS | Exact mass, molecular formula (C23H19N5O3). | Confirmed elemental composition and degrees of unsaturation. semanticscholar.orgnih.govmetabolomicsworkbench.orgnpatlas.org |

| UV Spectroscopy | Characteristic absorption patterns. | Aided in initial tracking and suggested presence of quinazoline ring system by comparison with known compounds. semanticscholar.orgnih.govacs.org |

Stereochemical Assignment of this compound

The assignment of the stereochemistry of this compound was a critical step in its complete structural elucidation, distinguishing it from other related natural products.

Determination of Relative Stereochemistry (e.g., C-14 and C-15)

The relative stereochemistry of this compound was primarily determined through detailed analysis of Nuclear Overhauser Effect (nOe) correlations observed in NOESY experiments. semanticscholar.org These correlations indicated the spatial relationships between non-bonded atoms, allowing for the assignment of the relative configurations of the chiral centers.

Specific nOe correlations that were crucial for this compound's relative stereochemical assignment include:

Spiro Center (C-13): An nOe correlation between the lactam NH proton and a C-21 aromatic-ring proton helped establish the stereochemistry at the spiro center (C-13). semanticscholar.org

N,N-acetal (C-14): An nOe observed between H-14 and H-12 was indicative of the stereochemistry at the N,N-acetal carbon (C-14). semanticscholar.org

C-15: The stereochemistry at C-15 was determined by an nOe correlation between the methyl group at C-15 and H-2. semanticscholar.org

It is notable that the relative stereochemistry between C-14 and C-15 in this compound was found to be distinct from that reported for some other related alkaloids. semanticscholar.org

Establishment of Absolute Configuration (e.g., Single-Crystal X-ray Crystallography)

The absolute configuration of this compound was assigned based on its Circular Dichroism (CD) spectrum and subsequently confirmed by chemical synthesis. semanticscholar.org The CD spectrum of this compound exhibited Cotton effects similar to those of known compounds with established absolute configurations, such as spiroquinazoline, and opposite to those of alantrypinone (B1248235) and serantrypinone. semanticscholar.org

While single-crystal X-ray crystallography is a powerful technique for direct determination of absolute configuration carleton.eduuhu-ciqso.esthermofisher.com, its direct application for this compound was not explicitly stated in the provided literature. However, X-ray crystallography was used to determine the absolute configuration of related spiroquinazoline alkaloids, such as quinadoline B and N-butenonethis compound, which provided comparative data for the broader family of compounds. semanticscholar.orgmdpi.comresearchgate.net The consistency of the CD data with synthesized material ultimately confirmed the absolute configuration of this compound. semanticscholar.org

Table 2: Stereochemical Assignments for this compound

| Stereocenter | Method of Determination | Key Observation/Correlation | Outcome |

| C-13 | NOESY (nOe) | Lactam NH and C-21 aromatic-ring proton nOe. | Established stereochemistry at spiro center. semanticscholar.org |

| C-14 | NOESY (nOe) | H-14 and H-12 nOe. | Indicated stereochemistry at N,N-acetal. semanticscholar.org |

| C-15 | NOESY (nOe) | Methyl group at C-15 and H-2 nOe. | Established stereochemistry at C-15. semanticscholar.org |

| Overall Absolute Configuration | CD Spectroscopy, Chemical Synthesis | CD spectrum similar to spiroquinazoline, opposite to alantrypinone/serantrypinone; confirmed by synthesis. | Assigned absolute stereochemistry. semanticscholar.org |

Comparative Structural Analysis with Related Spiroquinazoline Alkaloids

This compound belongs to the spiroquinazoline family of alkaloids, which are a group of quinazoline fungal metabolites. mdpi-res.comnih.gov Comparative structural analysis with other members of this family reveals both shared core features and distinct variations in substitution patterns and stereochemistry.

Spiroquinazoline: Spiroquinazoline (1) and this compound (2) share a common carbon skeleton, with differences primarily arising from substituents at specific positions. mdpi-res.com The major structural distinctions include:

C-2 Substitution: Spiroquinazoline features a methyl group at C-2, whereas this compound has a hydrogen at this position. mdpi-res.com

Amino Acid Moiety: The amino acid involved in bridging C-14 to the indoline (B122111) nitrogen differs; spiroquinazoline incorporates a glycine (B1666218) residue, while this compound utilizes an alanine (B10760859) residue. mdpi-res.com

C-14 Stereochemistry: There is a notable difference in the stereochemistry at C-14 relative to the C-12 methylene (B1212753) group between the two compounds. mdpi-res.com

Lapatin B: Lapatin B is a congener of this compound, meaning they are structurally related compounds isolated from the same source, Penicillium lapatayae. mdpi-res.com Its structure was also determined through spectroscopic methods, predominantly NMR. mdpi-res.com Spectroscopic evidence, including similar Cotton effects in their Circular Dichroism (CD) spectra, suggests a close structural relationship between this compound and Lapatin B. mdpi-res.com

Prelapatin B: Prelapatin B is recognized as a related fumiquinazoline alkaloid. While it belongs to the broader family of quinazoline-derived natural products, specific detailed comparative structural analyses with this compound were not available in the provided research findings.

Glyantrypine: Glyantrypine is classified as a quinazoline compound. It is mentioned within the context of quinazoline-containing indole (B1671886) alkaloids, a group that also includes this compound and Quinadoline B, indicating a shared biosynthetic origin from tryptophan and anthranilic acid. However, detailed structural comparisons outlining specific differences or similarities to this compound were not explicitly provided in the available literature.

Quinadoline B: Quinadoline B (6) is a fungal metabolite isolated from Aspergillus sp. FKI-1746, and its structure has been definitively established by X-ray crystallography. mdpi-res.com Like this compound and spiroquinazoline, Quinadoline B shares the same fundamental carbon skeleton when excluding the C-2 and C-15 substituents. mdpi-res.com It is also derived from tryptophan and anthranilic acid, similar to other quinazoline-containing indole alkaloids.

Other related spiroquinazoline alkaloids, such as N-butenonethis compound and N-formyllapatin, also highlight the structural diversity within this family. N-butenonethis compound, for instance, is characterized by a rare N-butenone group at the L-alanine moiety, distinguishing it from the L-alanine present in this compound. Furthermore, the relative stereochemistry between C-14 and C-15 in this compound has been reported to differ from that found in other related alkaloids like alanditrypinone, alantryphenone, and alantryleunone. mdpi-res.com

Table 2: Comparative Structural Features of this compound and Related Spiroquinazoline Alkaloids

| Compound | Source Organism | Key Structural Similarities to this compound | Key Structural Differences from this compound |

| This compound | Penicillium lapatayae | Core spiroquinazoline skeleton | (Reference compound) |

| Spiroquinazoline | (Not specified in available sources, but related to Penicillium lapatayae context) mdpi-res.com | Shared carbon skeleton (excluding C-2 and C-15 substituents), similar UV spectrum mdpi-res.comnih.gov | Methyl at C-2 (vs. H in this compound); Glycine at C-14 bridge (vs. Alanine in this compound); Different stereochemistry at C-14 relative to C-12 methylene mdpi-res.com |

| Lapatin B | Penicillium lapatayae | Congener; similar CD effects mdpi-res.com | (Specific structural differences not detailed in snippets, but distinct compound) mdpi-res.com |

| Prelapatin B | (Not specified) | Member of fumiquinazoline alkaloids | (Specific structural differences not detailed in snippets) |

| Glyantrypine | Cladosporium sp. PJX-41 | Quinazoline-containing indole alkaloid | (Specific structural differences not detailed in snippets) |

| Quinadoline B | Aspergillus sp. FKI-1746 mdpi-res.com | Shared carbon skeleton (excluding C-2 and C-15 substituents); quinazoline-containing indole alkaloid mdpi-res.com | (Specific structural differences not detailed in snippets; structure confirmed by X-ray crystallography) mdpi-res.com |

Biosynthetic Pathways of Spiroquinazoline Alkaloids and Proposed Precursors of Lapatin a

General Biogenetic Considerations for Spiroquinazoline (B1250128) Core Formation

Spiroquinazoline alkaloids are structurally defined by a core that distinctly incorporates substructures derived from anthranilic acid and tryptophan. researchgate.net The fundamental carbon skeletons of various members of the spiroquinazoline family, including Lapatin A, have been unequivocally established. semanticscholar.org The spiroquinazoline core itself is often characterized as a pyrazino-quinazolinedione tricyclic framework. researchgate.net

The intricate formation of this core is believed to involve the incorporation of additional amino acids. For numerous spiroquinazolines, alanine (B10760859) or its derivatives are hypothesized to contribute to the C-3, C-2, and 2-methyl groups. This process likely necessitates an oxidative step at C-2 of alanine, potentially involving intermediates such as pyruvate (B1213749) or dehydroalanine (B155165), to facilitate the formation of a bond with the tryptophan residue at C-13. semanticscholar.orgresearchgate.net In other cases, glycine (B1666218), serine, or dehydroalanine are anticipated to fulfill similar roles in the incorporation of these carbon units. semanticscholar.orgresearchgate.net A defining structural element of these alkaloids is an amino acid bridge that connects the tryptophan-derived substructure at C-14 to the indole-derived nitrogen. semanticscholar.orgresearchgate.net For this compound, this specific bridging amino acid has been identified as alanine. semanticscholar.orgresearchgate.net

Role of Tryptophan in Spiroquinazoline Biosynthesis

Tryptophan serves as a crucial precursor in the biosynthesis of spiroquinazoline alkaloids. Its indole (B1671886) ring system constitutes a significant portion of the final molecular architecture, linked to other parts of the molecule through the C-14 position and an amino acid bridge to the indole nitrogen. semanticscholar.orgresearchgate.net

Proposed Enzymatic Steps and Intermediate Transformations

Despite the well-defined structures of spiroquinazoline alkaloids, direct experimental studies specifically elucidating the enzymatic steps involved in their biosynthesis, including that of this compound, have not been extensively reported. semanticscholar.org However, based on structural analyses and insights from the biosynthesis of related quinazolinone and indole alkaloids, several enzymatic considerations and intermediate transformations can be proposed.

The construction of the core scaffold of complex peptidyl alkaloids, such as the spiroquinazolines, often implicates non-ribosomal peptide synthetases (NRPS). nih.gov These multi-domain enzymes are capable of activating and coupling amino acids in a template-independent manner. For example, in the proposed biosynthesis of fumiquinazoline A, an NRPS module is hypothesized to activate and attach L-alanine as an S-pantetheinyl thioester. This is subsequently followed by an amide bond formation via the nucleophilic attack of the indole -NH group on the activated alanyl thioester carbonyl. nih.gov

Key intermediate transformations are likely to involve oxidative steps, potentially catalyzed by FAD-dependent oxidases, which are known to participate in the biosynthesis of related multicyclic peptidyl alkaloids like fumiquinazolines. researchgate.netnih.gov Such oxidation at specific indole carbons, for instance, C2'-C3', could prepare the molecule for subsequent N-acylation and intramolecular cyclization events. nih.gov Putative intermediates, such as indole C3'-hydroxyiminium species or 2',3'-epoxyindole, are thought to be generated through enzymatic oxidation. nih.gov Intramolecular cyclization reactions are fundamental to the formation of the characteristic spirocyclic and fused ring systems found in these complex natural products. colab.wssci-hub.se

Influence of Culture Conditions on Metabolite Production (e.g., One Strain–Many Compounds (OSMAC) Approach)

The "One Strain–Many Compounds" (OSMAC) approach is a highly effective strategy utilized in natural product discovery. It involves modifying growth conditions to induce the production of cryptic or low-yielding secondary metabolites from a single microbial strain. nih.govresearchgate.netnih.govmdpi.comresearchgate.netmdpi.com This approach is predicated on the understanding that microorganisms possess the genetic capacity to produce a diverse array of compounds, but only a subset of these are typically expressed under standard laboratory conditions. nih.govnih.govmdpi.com

Alterations to cultivation parameters, including nutrient composition, pH, and temperature, can significantly modulate the secondary metabolic profile of a fungal strain. mdpi.com Several studies have effectively demonstrated the influence of the OSMAC approach on the production of spiroquinazoline derivatives:

Penicillium adametzioides AS-53 : When this marine-derived fungus was cultivated on a solid rice medium, it produced acorane sesquiterpenes. In contrast, its growth on potato dextrose broth (PDB) led to the isolation of the spiroquinazoline derivative N-formylthis compound, alongside bisthiodiketopiperazines. nih.govresearchgate.netmdpi.com This illustrates how changes in the culture medium can trigger the biosynthesis of distinct classes of compounds.

Metarhizium sp. P2100 : The biosynthetic potential of this marine-derived fungus for producing alkaloids was explored using the OSMAC strategy. Culturing the strain across various solid media (e.g., rice mixed with glucose peptone and yeast broth, wheat mixed with Czapek) and liquid media (e.g., GPY liquid medium) resulted in the isolation of diverse alkaloids, including the novel N-butenonethis compound and several known analogs. researchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov

Aspergillus versicolor ZLN-60 : The metabolome of this marine-derived fungus was comprehensively investigated using different culture media to optimize the production of new secondary metabolites, further highlighting the utility of the OSMAC approach in expanding chemical diversity. nih.gov

Trichothecium roseum : Culturing this fungus in PDB compared to rice media yielded distinct metabolomic profiles, with the liquid culture medium notably leading to the discovery of a new trichomide cyclodepsipeptide. nih.gov

Beyond media composition, other environmental factors such as temperature and nitrogen concentration have also been shown to influence the production of secondary metabolites. mdpi.com Consequently, the OSMAC approach represents a vital tool for unlocking the complete biosynthetic capabilities of microorganisms and for the discovery of novel spiroquinazoline alkaloids.

Chemical Synthesis of Lapatin a and Its Analogs

Strategies for Total Synthesis of Lapatin A

The total synthesis of complex natural products like this compound employs various strategic approaches, primarily categorized into convergent and linear syntheses, each with distinct advantages and disadvantages.

Convergent and Linear Synthesis Approaches

A notable example of a convergent strategy applied to this compound and related spiroquinazoline (B1250128) alkaloids is the work by Wu and Ma, who achieved the total syntheses of (±)-spiroquinazoline, (−)-alantryphenone, (+)-Lapatin A, and (−)-quinadoline B sci-hub.senih.gov. Their approach highlights the efficiency gained by assembling key fragments through strategic bond formations.

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Assembly Method | Stepwise, sequential | Parallel synthesis of fragments, then coupling |

| Overall Yield | Lower, decreases with each step | Higher, less impacted by individual step yields |

| Efficiency for Complex Molecules | Lower | Higher |

| Flexibility for Modifications | Limited | Greater, fragments can be modified independently |

Key Synthetic Transformations and Methodologies

The synthesis of this compound and its analogs often relies on powerful carbon-carbon bond-forming reactions and cyclization strategies.

Aza-Diels-Alder Reactions : This cycloaddition is a pivotal transformation in the synthesis of spiroquinazoline alkaloids, including (±)-Lapatin B and related structures researchgate.netresearchgate.net. These reactions involve the formation of a six-membered heterocyclic ring containing nitrogen through a [4+2] cycloaddition between an aza-diene and a dienophile. Brønsted acids have been shown to catalyze these cycloadditions, leading to improved exo-selectivity, which is crucial for controlling the stereochemistry of the products researchgate.netresearchgate.net. The reaction of aminal-embodied olefins with azadienes provides a rapid and efficient route to indoline-containing spiroquinazoline alkaloids, including this compound sci-hub.seresearchgate.net. This methodology effectively constructs the core spirocyclic system characteristic of these natural products.

N-Acyliminium Ion Cyclization : N-acyliminium ions are highly reactive electrophilic intermediates that are widely employed in the construction of nitrogen-containing heterocycles and natural products. Their cyclization reactions enable the formation of new carbon-carbon bonds, often in a stereoselective manner nih.govresearchgate.net. In the context of Lapatin B synthesis, an N-acyliminium ion cyclization has been reported to convert an enamide into a bridged indole (B1671886) system researchgate.netresearchgate.net. Intramolecular Friedel-Crafts-type reactions involving N-acyliminium ions derived from glycine (B1666218) templates also exemplify the utility of these intermediates in forming complex polycyclic structures researchgate.net.

Stereoselective Synthesis of this compound and Related Enantiomers

Achieving precise control over the stereochemistry is paramount in the synthesis of natural products, as different enantiomers can exhibit vastly different biological activities. The stereoselective synthesis of this compound and its enantiomers is a critical aspect of research in this area.

One approach to stereocontrol involves the use of chiral starting materials, often derived from natural chiral pools. For instance, the synthesis of (−)-Lapatin B has been successfully achieved starting from L-tryptophan, leveraging the inherent chirality of this amino acid to establish the desired stereocenters in the final product researchgate.netresearchgate.net.

Beyond chiral pool strategies, the control of stereoselectivity can be influenced by reaction conditions and catalytic systems. In aza-Diels-Alder reactions, the choice of solvent polarity and the use of specific Brønsted or Lewis acid catalysts can significantly impact the stereochemical outcome, favoring the formation of desired exo or endo cycloadducts researchgate.net. This control is particularly advantageous for the synthesis of spiroquinazoline alkaloids like Lapatin B, where multiple stereocenters are present semanticscholar.orgdntb.gov.ua. Advances in organocatalysis and the design of specific chiral catalysts also offer powerful tools for achieving high enantioselectivity in various bond-forming reactions relevant to complex natural product synthesis organic-chemistry.orglboro.ac.ukspringernature.comchemrxiv.org.

Development of Synthetic Routes for Spiroquinazoline Derivatives

This compound and Lapatin B are recognized as members of the spiroquinazoline class of natural products, characterized by a spirocyclic ring system fused to a quinazoline (B50416) core semanticscholar.orgrsc.orgacs.org. The development of efficient synthetic routes to these derivatives is crucial for exploring their chemical space and potential applications.

The aza-Diels-Alder reaction has emerged as a particularly effective method for constructing the spiro-quinazoline framework. This reaction, as demonstrated in the total synthesis of (±)-Lapatin B, has been successfully applied to the synthesis of various related spiroquinazoline structures researchgate.netresearchgate.net. The work by Wu and Ma, which achieved the total syntheses of (±)-spiroquinazoline, (−)-alantryphenone, (+)-Lapatin A, and (−)-quinadoline B, underscores the versatility of the intermolecular aza-Diels-Alder reaction as a key step in accessing these complex indoline-containing spiroquinazoline alkaloids sci-hub.senih.gov.

Beyond cycloaddition reactions, other methodologies contribute to the synthesis of spiroquinazoline derivatives. For example, novel spiroquinazoline compounds can be prepared through p-toluene sulfonic acid (p-TSA) catalyzed cascade ring-closing transformations. This method involves the reaction between anthranilamide and cyclohexanone, followed by subsequent acylation, leading to the formation of the spiroquinazoline scaffold ctdbase.org. These diverse synthetic strategies highlight the ongoing efforts to develop robust and efficient pathways to this important class of natural products.

Future Research Perspectives on Lapatin a

Untapped Biosynthetic Mechanisms and Pathways

Lapatin A is a spiroquinazoline (B1250128) alkaloid, initially identified from fungi such as Penicillium lapatayae and, more recently, Metarhizium sp. P2100 mdpi.com. Despite its isolation, the intricate biosynthetic mechanisms and pathways responsible for its formation remain largely underexplored mountainscholar.org. Future research should prioritize the comprehensive elucidation of these pathways. This involves identifying the specific enzymatic steps, the precursor molecules, and the intermediate compounds that lead to the complex spiroquinazoline scaffold of this compound.

Leveraging advanced techniques such as the "one strain many compounds (OSMAC) strategy," which has already been employed to explore the biosynthetic potential of Metarhizium sp. P2100 for producing diverse bioactive alkaloids, could provide crucial insights into manipulating and enhancing this compound production mdpi.com. Furthermore, the application of chemoproteomics, a method demonstrating significant potential in elucidating natural product biosynthetic pathways by identifying functional proteins and enzymes, could accelerate the discovery of key biosynthetic genes specific to this compound frontiersin.org. Understanding these pathways is not only fundamental to natural product chemistry but also opens avenues for potential biotechnological production and pathway engineering.

Advanced Synthetic Strategies for Complex Derivative Generation

The total synthesis of this compound and related spiroquinazoline alkaloids has been successfully achieved, providing foundational knowledge for further chemical manipulation rsc.orgoup.com. However, the development of more advanced and efficient synthetic strategies for this compound and its complex derivatives remains a critical area for future research.

Comprehensive Preclinical Pharmacological Profiling (e.g., Enzyme Interaction Studies, Cellular Target Identification in relevant biological systems, excluding Lapatinib drug targets)

Initial pharmacological assessments have shown that this compound exhibits weak inhibitory activity against the proliferation of human tumor cell lines A-375 and HCT 116 mdpi.com. A more specific and significant finding is its potent α-glucosidase inhibitory activity, with an IC50 value of 7.18 μM (this compound is identified as compound 10 in this context) researchgate.net. This particular activity positions this compound as a compelling candidate for further investigation, especially given the relevance of α-glucosidase inhibitors in managing type 2 diabetes mdpi.comnih.govscielo.br.

Future preclinical pharmacological profiling should extensively focus on:

Detailed Enzyme Interaction Studies: Thorough investigations into the interaction mechanism with α-glucosidase are warranted. This includes determining the type of inhibition (e.g., competitive, non-competitive, mixed) and identifying the specific binding sites on the enzyme. Techniques such as fluorescence spectrometry and molecular docking can be instrumental in elucidating these molecular-level interactions mdpi.comscielo.brnih.gov.

Cellular Target Identification (excluding Lapatinib drug targets): Beyond its initial antiproliferative effects, future research needs to identify other specific cellular targets and pathways modulated by this compound. It is crucial to distinguish this compound's activity from that of Lapatinib, a different compound known for its EGFR/HER2 inhibition, and explicitly exclude these targets from this compound's profiling plos.orgnih.govresearchgate.netoncotarget.comnih.gov. Efforts should be directed towards understanding its impact on metabolic pathways, other enzyme systems, or novel biological activities not yet fully characterized. This comprehensive profiling will help establish a clear and distinct pharmacological fingerprint for this compound.

Development of Novel Assay Systems for Biological Evaluation

To effectively explore the therapeutic potential of this compound and its derivatives, the development and refinement of novel assay systems for biological evaluation are essential. Given its demonstrated α-glucosidase inhibitory activity, future research should focus on creating or optimizing high-throughput screening (HTS) assays specifically designed to identify this compound analogs with improved potency and selectivity against this enzyme mdpi.comnih.gov.

These assay systems could incorporate advanced computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies for virtual screening and predictive modeling of biological activity researchgate.netsemanticscholar.orgmdpi.com. Furthermore, developing cellular assays that precisely measure α-glucosidase inhibition within a living cell context, rather than solely relying on cytotoxicity assays, would provide more physiologically relevant data ajol.inforesearchgate.net. The exploration and development of assays to assess other potential biological activities, such as antioxidant properties observed in some spiroquinazoline derivatives, could also broaden the therapeutic scope of this compound ajol.inforesearchgate.net.

Potential for Lead Compound Identification from the Spiroquinazoline Family

This compound, as a novel spiroquinazoline, belongs to a class of alkaloids known for their diverse biological activities, making it a valuable scaffold for drug discovery mdpi.comrsc.orgresearchgate.netgetty.edu. The spiroquinazoline core is recognized as a "privileged scaffold," offering a robust foundation for designing diverse chemical libraries with promising pharmacological properties nih.govarxiv.orgnih.govbiosolveit.demdpi.com.

Future research should actively pursue scaffold diversification strategies. This involves systematically modifying the core structure of this compound to generate a wide array of analogs. Subsequent biological screening of these libraries can then identify lead compounds with enhanced efficacy, improved selectivity, and favorable drug-like properties researchgate.netnih.govarxiv.orgnih.govbiosolveit.de. Building upon the fungal origin of this compound, "new-hitting" approaches—which involve metabolite profiling and intelligent screening of microbial strains—could be a powerful strategy to uncover novel leads within the broader spiroquinazoline family mdpi.com. The integration of artificial intelligence (AI) and machine learning (ML) algorithms in drug discovery workflows can significantly accelerate the identification and optimization of these potential lead compounds, streamlining the path from discovery to development mdpi.combcg.comnih.gov.

Q & A

How should researchers formulate a focused research question for studying Lapatin A's molecular mechanisms?

Level : Basic

Methodological Answer :

Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:

- Population : Specific cell lines or animal models (e.g., in vitro cancer cell lines).

- Intervention : this compound administration at varying concentrations.

- Comparison : Control groups treated with standard inhibitors or placebo.

- Outcome : Quantifiable biomarkers (e.g., apoptosis rates, kinase inhibition).

- Time : Duration of exposure (e.g., 24–72 hours).

This framework ensures clarity and alignment with experimental objectives .

What experimental designs are optimal for investigating this compound's efficacy in preclinical models?

Level : Advanced

Methodological Answer :

Adopt randomized controlled trials (RCTs) with stratification for variables like genetic heterogeneity or dosage gradients. Key considerations:

- Blinding : Use double-blind protocols to minimize bias.

- Replication : Include ≥3 independent replicates to validate results.

- Controls : Use positive (e.g., known kinase inhibitors) and negative controls (vehicle-only treatment).

Refer to preclinical reporting guidelines (e.g., NIH standards) for transparency in methodology and data reporting .

How can contradictory results in this compound's pharmacokinetic studies be systematically analyzed?

Level : Advanced

Methodological Answer :

Apply meta-analysis to reconcile discrepancies:

Data Harmonization : Standardize metrics (e.g., bioavailability, half-life) across studies.

Heterogeneity Testing : Use statistical tools (e.g., I² statistic) to quantify variability.

Subgroup Analysis : Stratify by factors like species (mice vs. primates) or administration routes (oral vs. intravenous).

Contradictions may arise from methodological differences (e.g., assay sensitivity), which must be explicitly documented .

What statistical methods are appropriate for evaluating this compound's dose-response relationships?

Level : Basic

Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare multiple dosage groups (e.g., 0.1 µM, 1 µM, 10 µM).

- Confidence Intervals : Report 95% CIs to indicate precision.

Ensure raw data and software scripts (e.g., R, Python) are archived for reproducibility .

How can researchers identify knowledge gaps in existing literature on this compound's therapeutic targets?

Level : Basic

Methodological Answer :

Conduct a systematic literature review with defined inclusion/exclusion criteria:

Databases : PubMed, Scopus, EMBASE.

Search Terms : Combine "this compound" with keywords like "kinase inhibition," "apoptosis," or "toxicology."

Gap Analysis : Map findings to frameworks like PICO to highlight understudied areas (e.g., long-term toxicity in in vivo models).

Use tools like PRISMA flowcharts to document the review process .

What validation strategies are critical for confirming this compound's specificity in kinase inhibition assays?

Level : Advanced

Methodological Answer :

- Orthogonal Assays : Combine biochemical (e.g., ATP-binding assays) and cellular (e.g., phospho-kinase profiling) methods.

- Off-Target Screening : Use kinase panels (e.g., Eurofins KinaseProfiler™) to assess selectivity.

- Negative Controls : Include kinase-dead mutants or competitive inhibitors.

Publish full assay conditions (e.g., buffer composition, incubation times) to enable replication .

How should researchers address ethical considerations in this compound's in vivo studies?

Level : Basic

Methodological Answer :

- Institutional Approval : Obtain IACUC or ethics committee approval for animal protocols.

- 3Rs Compliance : Adhere to Replacement, Reduction, and Refinement principles.

- Data Transparency : Report attrition rates, humane endpoints, and adverse events.

Ethical frameworks must align with guidelines like ARRIVE 2.0 for preclinical studies .

What computational tools can predict this compound's binding affinity to novel kinase targets?

Level : Advanced

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite for binding pose prediction.

- MD Simulations : Run nanosecond-scale simulations (e.g., GROMACS) to assess stability.

- Machine Learning : Train models on kinase-inhibitor datasets (e.g., ChEMBL) for affinity scoring.

Validate predictions with in vitro assays to avoid overreliance on in silico data .

How can interdisciplinary collaboration enhance this compound's translational research?

Level : Advanced

Methodological Answer :

- Team Structure : Integrate pharmacologists, bioinformaticians, and clinicians.

- Data Sharing : Use platforms like Zenodo or Figshare for open-access datasets.

- Joint Protocols : Co-design studies to address clinical relevance (e.g., synergy with existing therapies).

Cross-disciplinary teams improve hypothesis generation and mitigate blind spots .

What strategies ensure reproducibility in this compound's in vitro cytotoxicity assays?

Level : Basic

Methodological Answer :

- Standardized Protocols : Adopt CLIA or ISO-certified methods for cell viability (e.g., MTT, ATP-lite).

- Batch Controls : Test multiple reagent lots to account for variability.

- Metadata Reporting : Document passage numbers, serum sources, and incubation conditions.

Reproducibility hinges on granular methodological detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.